Zomepirac Sodium Salt-d4
CAS No.: 85577-28-2
Cat. No.: VC0106028
Molecular Formula: C₁₅H₉D₄ClNNaO₃
Molecular Weight: 317.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85577-28-2 |
---|---|
Molecular Formula | C₁₅H₉D₄ClNNaO₃ |
Molecular Weight | 317.74 |
Introduction
Chemical Structure and Properties
Zomepirac Sodium Salt-d4 is characterized by its deuterium labeling on specific positions of the molecule. The "d4" designation indicates that four hydrogen atoms in the benzoyl ring have been replaced with deuterium atoms, creating a compound that maintains the pharmacological properties of the parent drug while providing isotopic differentiation for analytical purposes.
Chemical Identifiers and Basic Properties
The following table summarizes the key chemical identifiers and properties of Zomepirac Sodium Salt-d4:
Parameter | Value |
---|---|
CAS Number | 85577-28-2 |
Molecular Formula | C₁₅H₉D₄ClNNaO₃ |
Molecular Weight | 317.74 g/mol |
IUPAC Name | [2-[5-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxysodium |
Synonyms | 5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic Acid Sodium Salt-d4; McN 2783-21-98-d4; Sodium Zomepirac-d4; Zomax-d4 |
Structural Representation and Chemical Properties
Structurally, Zomepirac Sodium Salt-d4 consists of a 1,4-dimethylpyrrole ring with a 4-chlorobenzoyl group attached at position 5 and an acetic acid sodium salt moiety at position 2. The four deuterium atoms are specifically located at positions 2, 3, 5, and 6 of the benzoyl ring.
The SMILES notation for this compound is: [2H]c1c([2H])c(C(=O)c2c(C)cc(CC(=O)O[Na])n2C)c([2H])c([2H])c1Cl
The InChI representation is: InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D;
Synthesis and Preparation
The synthesis of deuterium-labeled compounds such as Zomepirac Sodium Salt-d4 requires specialized techniques to ensure precise isotopic substitution at specific positions.
General Synthetic Approach
The synthesis typically involves replacing specific hydrogen atoms in the benzoyl ring with deuterium through controlled reaction conditions. This process requires careful selection of reaction parameters to achieve the desired isotopic substitution without altering other aspects of the molecular structure.
Solution Preparation
For research applications, Zomepirac Sodium Salt-d4 is typically prepared as a stock solution. According to laboratory protocols, it can be dissolved in appropriate solvents such as DMSO or methanol, with subsequent dilutions made according to experimental requirements. For in vivo formulations, the compound can be dissolved initially in DMSO, followed by dilution with other solvents like PEG300 and Tween 80 to achieve the desired concentration .
The following table provides guidance for preparing stock solutions of varying concentrations:
Desired Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |
---|---|---|---|
1 mM | 3.1472 mL | 15.7361 mL | 31.4723 mL |
5 mM | 0.6294 mL | 3.1472 mL | 6.2945 mL |
10 mM | 0.3147 mL | 1.5736 mL | 3.1472 mL |
Applications in Research
Zomepirac Sodium Salt-d4 serves several important functions in scientific research, primarily related to pharmacokinetic studies and analytical chemistry.
Pharmacokinetic Studies
One of the primary applications of Zomepirac Sodium Salt-d4 is in pharmacokinetic research. The deuterium labeling allows researchers to:
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Track the metabolism and distribution of the compound in biological systems
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Distinguish between the administered compound and endogenous substances
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Study drug-drug interactions with greater precision
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Investigate metabolic pathways and biotransformation processes
The isotopic labeling is particularly valuable because deuterium atoms create a mass difference that can be detected by mass spectrometry techniques, without significantly altering the chemical behavior of the molecule.
Comparison with Other NSAIDs
As a research tool, Zomepirac Sodium Salt-d4 can be studied alongside other NSAIDs to compare pharmacological properties and mechanisms of action:
NSAID | Primary Mechanism | Key Features | Research Applications |
---|---|---|---|
Zomepirac Sodium Salt-d4 | Prostaglandin synthetase inhibition | Deuterium-labeled for tracking | Pharmacokinetic studies, metabolic tracking |
Zomepirac Sodium | Prostaglandin synthetase inhibition | Parent compound | Comparative studies |
Tolmetin Sodium | Prostaglandin synthetase inhibition | Structurally related to zomepirac | Comparative mechanism studies |
Other NSAIDs | COX-1/COX-2 inhibition | Various structural classes | Comparative efficacy and toxicity studies |
Pharmacological Mechanism of Action
Prostaglandin Synthetase Inhibition
Zomepirac Sodium Salt-d4, like its non-deuterated counterpart, exerts its pharmacological effects primarily through the inhibition of prostaglandin synthetase, an enzyme crucial for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting this enzyme, Zomepirac reduces prostaglandin production, thereby alleviating inflammation and associated pain .
Historical Context of Zomepirac
Clinical Use and Withdrawal
The parent compound, Zomepirac sodium (marketed as Zomax), was introduced as an oral analgesic in the early 1980s. Despite its effectiveness in pain management, Zomepirac was withdrawn from the market in 1983 due to reports of severe allergic reactions, including anaphylaxis .
Research Legacy
Despite its discontinued clinical use, Zomepirac and its derivatives, including the deuterated form, continue to serve as important research tools. Studies have shown that Zomepirac sodium can cause immune-mediated liver injury, making it valuable for investigating mechanisms of drug-induced hepatotoxicity .
Research has identified zomepirac-S-acyl-glutathione in rat hepatocytes and bile, contributing to understanding the metabolic fate of the compound and potential mechanisms of toxicity .
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